molecular formula C12H15N3O3S B2584499 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421529-53-4

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2584499
CAS No.: 1421529-53-4
M. Wt: 281.33
InChI Key: BFRXRXAUFZSCBO-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a furan ring, a methoxyethyl group, and a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with a suitable electrophilic intermediate.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, using reagents such as methoxyethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo oxidation reactions, leading to the formation of furan-2,3-diones.

    Reduction: The thiadiazole ring can be reduced to form corresponding dihydrothiadiazoles under mild reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiadiazole ring is particularly significant, as thiadiazole derivatives are known to interact with biological targets such as enzymes and receptors.

Medicine

In medicine, research is focused on the compound’s potential therapeutic applications. It is being investigated for its ability to inhibit specific enzymes or pathways involved in disease processes, making it a candidate for drug development.

Industry

Industrially, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and advanced materials. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific combination of its functional groups. The presence of both the furan and thiadiazole rings, along with the methoxyethyl group, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-9-11(19-14-13-9)12(16)15(4-6-17-2)7-10-3-5-18-8-10/h3,5,8H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXRXAUFZSCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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